molecular formula C14H19NO B15068447 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]

6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]

Katalognummer: B15068447
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: RXEVEFQGXDSIHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-1-tetralone with a suitable amine under specific conditions to form the spiro compound. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methoxy-1-tetralone
  • 6-Methoxy-3,4-dihydro-1(2H)-naphthalenone
  • 1,3,3-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]

Uniqueness

6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]

InChI

InChI=1S/C14H19NO/c1-16-12-4-5-13-11(9-12)3-2-6-14(13)7-8-15-10-14/h4-5,9,15H,2-3,6-8,10H2,1H3

InChI-Schlüssel

RXEVEFQGXDSIHV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3(CCC2)CCNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.